molecular formula C6H3BrClF B162908 2-Bromo-4-chloro-1-fluorobenzene CAS No. 1996-30-1

2-Bromo-4-chloro-1-fluorobenzene

Cat. No. B162908
CAS RN: 1996-30-1
M. Wt: 209.44 g/mol
InChI Key: YFFUYGSLQXVHMB-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-fluorobenzene is a fluorinated building block . It has a linear formula of BrC6H3(Cl)F . The molecular weight of this compound is 209.44 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-1-fluorobenzene can be represented by the SMILES string Fc1ccc(Cl)cc1Br . The InChI representation is 1S/C6H3BrClF/c7-5-3-4(8)1-2-6(5)9/h1-3H .


Physical And Chemical Properties Analysis

2-Bromo-4-chloro-1-fluorobenzene has a refractive index of 1.554 (lit.) . It has a boiling point of 180 °C (lit.) and a density of 1.719 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Electrochemical Fluorination Reactions : Horio et al. (1996) studied the mechanism of formation of 1,4-difluorobenzene during the electrolyses of halobenzenes including 1-bromo-4-fluorobenzene. This research contributes to understanding the electrochemical fluorination of aromatic compounds (Horio et al., 1996).

  • Photoreactions with Cyclopentene : Bryce-smith et al. (1980) investigated the photoreactions of halogenobenzenes, including 1-bromo-4-fluorobenzene, with cyclopentene, exploring reactions involving the insertion into carbon–halogen bonds (Bryce-smith et al., 1980).

  • Vibrational Spectra of Halobenzene Cations : Kwon et al. (2002) conducted studies on vibrational spectra of halobenzene cations, including 1-bromo-4-fluorobenzene, to understand their electronic states and ionization energies (Kwon et al., 2002).

  • Cobalt-Catalysed Carbonylation : Boyarskiy et al. (2010) described the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro- and chloro, fluorobenzenes, demonstrating the chemoselectivity of the reaction. This research is relevant to the synthesis of fluorinated benzoic acids (Boyarskiy et al., 2010).

  • Ortho-Lithiation of Chloro and Bromo Substituted Fluoroarenes : Mongin and Schlosser (1996) investigated the deprotonation of fluoroarenes, such as 1-chloro-4-fluorobenzene, highlighting the regioselective ortho-lithiation of these compounds (Mongin & Schlosser, 1996).

  • Synthesis of 1-Bromo-4-[18F]Fluorobenzene : Ermert et al. (2004) compared methods for synthesizing no-carrier-added 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in radiopharmaceuticals (Ermert et al., 2004).

  • Valence Force Fields for Trisubstituted Benzenes : Reddy and Rao (1994) conducted a zero-order normal coordinate analysis on trisubstituted benzenes, including 1-bromo-2,4-difluorobenzene, to understand their vibrational assignments and force constants (Reddy & Rao, 1994).

Safety And Hazards

2-Bromo-4-chloro-1-fluorobenzene is classified as a combustible liquid . It may cause skin irritation (H315) and is classified as a flammable liquid (H227) . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-4-chloro-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFUYGSLQXVHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378319
Record name 2-Bromo-4-chloro-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-1-fluorobenzene

CAS RN

1996-30-1
Record name 2-Bromo-4-chloro-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1996-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-chloro-1-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Dhakal, X Li, SR Parkin, HJ Lehmler - Environmental Science and …, 2020 - Springer
… Yield 85% (188 mg), colorless oil from 2-bromo-4-chloro-1-fluorobenzene (2h). Reaction of 2h (63.84 mmol, 13.37 g) with sodium methoxide (2 equiv., 127.68 mmol, 6.90 g) in the …
Number of citations: 3 link.springer.com
H Mei, J Han, S Fustero… - … A European Journal, 2019 - Wiley Online Library
… In the first step, 2-bromo-4-chloro-1-fluorobenzene (33) was converted into acid 34 through a carbonation reaction. Subsequent reaction with phosphoryl azide gave carbamate 35, …
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
… Arylboronate 148 was synthesized from 2-bromo-4-chloro-1-fluorobenzene by a metalation reaction with TMP and nBuLi at −75 C under Ar and formylation with DMF (Scheme 16), …
S Sergeyev, AK Yadav, P Franck… - Journal of medicinal …, 2016 - ACS Publications
… Furthermore, compounds 19a–c were prepared starting from commercially available 2-bromo-4-chloro-1-fluorobenzene (20) as shown in Scheme 5. The bromine atom in 20 was …
Number of citations: 20 pubs.acs.org
VV Patil, YH Park, KH Lee, JY Lee - Journal of Materials Chemistry C, 2020 - pubs.rsc.org
… The TrzCbzICz-1 emitter was synthesized using 1-bromo-2-chloro-3-fluorobenzene, while the TrzCbzICz-2 emitter was prepared from 2-bromo-4-chloro-1-fluorobenzene. At first, the …
Number of citations: 4 pubs.rsc.org
L Wang, R Li, C Song, Y Chen… - Natural Product …, 2021 - journals.sagepub.com
… Two intermediates (223 and 225) were separately synthesized from (S)-propane-1,2-diamine (227) and 2-bromo-4-chloro-1-fluorobenzene (229) in two and three steps, respectively. …
Number of citations: 5 journals.sagepub.com
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 …
Number of citations: 107 pubs.acs.org
AC Flick, CA Leverett, HX Ding, E McInturff… - Journal of medicinal …, 2020 - ACS Publications
… Preparation of encorafenib also necessitated the construction of an aryl boronate ester, and this approach began with formylation of 2-bromo-4-chloro-1-fluorobenzene (260) to give …
Number of citations: 31 pubs.acs.org
B Budzik, V Garzya, D Shi, JJ Foley, RA Rivero… - Bioorganic & medicinal …, 2010 - Elsevier
… Preparation of 3j from 10 (steps b, c): 10 (75 mg, 0.17 mmol, 1 equiv), 2-bromo-4-chloro-1-fluorobenzene (36 mg, 0.17 mmol, 1 equiv), 2 M Cs 2 CO 3 (188 μL, 0.38 mmol, 2.2 equiv), …
Number of citations: 23 www.sciencedirect.com

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